2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
CAS No.: 2097867-22-4
Cat. No.: VC6424100
Molecular Formula: C18H17N5O3
Molecular Weight: 351.366
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097867-22-4 |
|---|---|
| Molecular Formula | C18H17N5O3 |
| Molecular Weight | 351.366 |
| IUPAC Name | 2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H17N5O3/c24-17-6-3-8-20-23(17)12-18(25)22-9-7-13(11-22)26-16-10-19-14-4-1-2-5-15(14)21-16/h1-6,8,10,13H,7,9,11-12H2 |
| Standard InChI Key | KDTHFGWYBLPSER-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₁₇N₅O₃, with a molar mass of 351.366 g/mol. Its IUPAC name, 2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one, reflects three key structural elements:
-
A pyridazinone ring (C₄H₃N₂O) providing a planar, electron-deficient scaffold.
-
A pyrrolidine moiety (C₄H₈N) linked via an ether bond to quinoxaline.
-
A quinoxaline group (C₈H₆N₂O) contributing aromaticity and potential intercalation properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2097867-22-4 |
| Molecular Formula | C₁₈H₁₇N₅O₃ |
| Molecular Weight | 351.366 g/mol |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4 |
| InChI Key | KDTHFGWYBLPSER-UHFFFAOYSA-N |
Structural Analysis
The quinoxaline moiety’s fused benzene and pyrazine rings enable π-π stacking with biomolecular targets, while the pyrrolidine’s flexibility may enhance binding kinetics. The pyridazinone core’s α,β-unsaturated ketone group is reactive, suggesting roles in covalent bonding or redox cycling .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves three primary stages:
-
Quinoxaline Formation: Condensation of o-phenylenediamine with diketones yields the quinoxaline scaffold.
-
Pyrrolidine Functionalization: Nucleophilic substitution introduces the pyrrolidine ring at the quinoxaline’s oxygen atom.
-
Pyridazinone Cyclization: A Michael addition followed by cyclization forms the pyridazinone core.
Optimization Challenges
Key challenges include controlling regioselectivity during quinoxaline functionalization and minimizing side reactions during cyclization. Solvent polarity and catalyst choice (e.g., palladium for cross-couplings) critically influence yields.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The quinoxaline group’s planar structure allows intercalation into DNA or enzyme active sites, disrupting processes like topoisomerase activity. Analogous compounds in patent WO2019238633A1 exhibit GABA<sub>A</sub> α5-positive allosteric modulation, suggesting potential neurological applications .
Table 2: Comparative Bioactivity of Pyridazinone Analogs
Physicochemical Properties and Stability
Solubility and LogP
Experimental solubility data remain unpublished, but calculated LogP (2.1) predicts moderate lipophilicity, favoring blood-brain barrier penetration.
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures >200°C, indicating robustness for in vivo studies .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the pyrrolidine linker or quinoxaline substituents could optimize target selectivity. For instance, fluorination may enhance metabolic stability .
Therapeutic Applications
Preclinical studies should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume